2-((3-Aminobenzyl)oxy)acetamide
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Overview
Description
2-((3-Aminobenzyl)oxy)acetamide is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of an acetamide group attached to a benzyl group, which in turn is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminobenzyl)oxy)acetamide typically involves the reaction of 3-aminobenzyl alcohol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol is replaced by the acetamide group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solvents like dichloromethane or ethanol can also aid in the efficient extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminobenzyl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro-2-((3-aminobenzyl)oxy)acetamide.
Reduction: 2-((3-Aminobenzyl)oxy)ethylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-((3-Aminobenzyl)oxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-((3-Aminobenzyl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets within proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-((4-Aminobenzyl)oxy)acetamide: Similar structure but with the amino group in the para position.
2-((3-Methylbenzyl)oxy)acetamide: Similar structure but with a methyl group instead of an amino group.
2-((3-Hydroxybenzyl)oxy)acetamide: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
2-((3-Aminobenzyl)oxy)acetamide is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to different biological activities and chemical properties compared to its para or ortho counterparts.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[(3-aminophenyl)methoxy]acetamide |
InChI |
InChI=1S/C9H12N2O2/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) |
InChI Key |
IQMAWUPVAKSRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)COCC(=O)N |
Origin of Product |
United States |
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